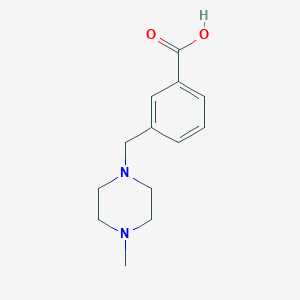

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSCFZLMSBEZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588180 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514209-42-8 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a key building block in pharmaceutical and chemical research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Introduction

This compound is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its structure, featuring a benzoic acid moiety and a methylpiperazine group connected by a methylene bridge, allows for further chemical modifications to enhance bioactivity and specificity.[1] This guide will focus on the primary synthetic route to this compound, starting from m-toluic acid.

Synthesis Pathway

The most common and efficient synthesis of this compound involves a two-step process. The first step is the bromination of the methyl group of m-toluic acid to form 3-(bromomethyl)benzoic acid. This is followed by a nucleophilic substitution reaction where 3-(bromomethyl)benzoic acid reacts with 1-methylpiperazine to yield the final product.

Step 1: Bromination of m-Toluic Acid

The initial step involves the radical bromination of m-toluic acid. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as tert-butyl peroxybenzoate or azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride.[2]

Step 2: Nucleophilic Substitution with 1-Methylpiperazine

The second step is the nucleophilic substitution of the bromine atom in 3-(bromomethyl)benzoic acid by the secondary amine of 1-methylpiperazine. This reaction is typically performed in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Below is a visual representation of the synthesis pathway.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Synthesis of 3-(Bromomethyl)benzoic acid

A mixture of m-toluic acid (15.0 g, 110 mmol), N-bromosuccinimide (19.60 g, 110 mmol), and tert-butyl peroxybenzoate (2.1 mL, 11 mmol, note: the original source stated 110mmol which is likely a typo and should be catalytic) was prepared in carbon tetrachloride (50 mL).[2] The reaction mixture was heated to reflux and stirred overnight.[2] Upon completion, the mixture was cooled to room temperature and concentrated under reduced pressure.[2] The resulting residue was washed with carbon tetrachloride and filtered under vacuum.[2] The filtrate was then evaporated to dryness to yield 3-(bromomethyl)benzoic acid as a white solid.[2]

Synthesis of this compound

While a specific protocol for the meta-isomer is not detailed in the provided search results, a general procedure can be adapted from the synthesis of the para-isomer. To a solution of 3-(bromomethyl)benzoic acid in a suitable solvent, 1-methylpiperazine is added, often in the presence of a base such as potassium carbonate or sodium bicarbonate to act as an acid scavenger. The reaction mixture is stirred, typically at an elevated temperature, until the starting material is consumed. After cooling, the product can be isolated by filtration and purified by recrystallization.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 3-(bromomethyl)benzoic acid. Data for the subsequent step to the final product is not explicitly available for the meta-isomer in the provided search results but would be expected to proceed in high yield.

| Step | Reactant | Moles (mmol) | Product | Yield (%) | Reference |

| 1 | m-Toluic Acid | 110 | 3-(Bromomethyl)benzoic Acid | 53 | [2] |

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward process involving two key transformations. The provided protocols and data offer a solid foundation for researchers to reproduce this synthesis. This compound remains a valuable intermediate in the development of new chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Properties of 3-(4-Methylpiperazin-1-ylmethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS No: 541209-42-8). Due to the limited availability of experimental data in the public domain for this specific isomer, this document combines reported information with predicted data and plausible experimental protocols. The guide is intended to serve as a foundational resource for researchers and scientists in the fields of medicinal chemistry and drug development, offering insights into its structure, properties, synthesis, and potential as a building block for novel therapeutic agents. While its para-isomer, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, is a well-documented precursor to the anticancer drug Imatinib, this meta-substituted analogue remains less characterized. This guide aims to bridge that knowledge gap by presenting a consolidated view of its chemical profile, highlighting areas where further experimental validation is required.

Chemical and Physical Properties

This compound is a substituted benzoic acid derivative featuring a methylpiperazine moiety linked through a methylene bridge at the meta position of the benzene ring. This structural arrangement imparts specific physicochemical characteristics that are crucial for its behavior in chemical reactions and biological systems.

General Information

| Identifier | Value | Reference |

| IUPAC Name | 3-((4-Methylpiperazin-1-yl)methyl)benzoic acid | N/A |

| CAS Number | 541209-42-8 | [1][2] |

| Molecular Formula | C13H18N2O2 | [2] |

| Molecular Weight | 234.29 g/mol | |

| Canonical SMILES | CN1CCN(CC1)CC2=CC=CC(=C2)C(=O)O | N/A |

| Physical Description | White to off-white solid (predicted) | N/A |

Physicochemical Data

Quantitative experimental data for this compound is scarce. The following table includes predicted values from established computational models and available data for its salt forms. These predictions offer a preliminary understanding of the compound's behavior and should be confirmed experimentally.

| Property | Predicted Value | Notes |

| pKa | 4.28 ± 0.10 (acidic), 8.5 (basic, predicted) | The acidic pKa is attributed to the carboxylic acid group. The basic pKa is predicted for the tertiary amine in the piperazine ring. |

| LogP | 1.35 (predicted) | Indicates moderate lipophilicity. |

| Melting Point | Not available | N/A |

| Boiling Point | 383.7 ± 32.0 °C (Predicted) | N/A |

| Solubility | Sparingly soluble in water (predicted). Soluble in organic solvents like DMSO and methanol. | The presence of both a polar carboxylic acid and a basic amine suggests pH-dependent aqueous solubility. |

Salt Forms

The compound is also available as hydrochloride salts, which typically exhibit enhanced aqueous solubility.

| Salt Form | CAS Number | Molecular Formula | Molecular Weight |

| Hydrochloride | 934020-51-6 | C13H19ClN2O2 | 270.76 g/mol |

| Dihydrochloride | Not available | C13H20Cl2N2O2 | 307.22 g/mol |

Spectral Data (Theoretical)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, the piperazine ring protons, and the methyl group protons. The aromatic protons on the disubstituted benzene ring would likely appear as complex multiplets in the range of 7.2-8.0 ppm. The singlet for the methylene bridge protons (-CH₂-) would be expected around 3.5-3.7 ppm. The piperazine ring protons would likely appear as two broad multiplets in the range of 2.3-2.7 ppm. A sharp singlet for the N-methyl group (-CH₃) would be anticipated around 2.2-2.3 ppm. The acidic proton of the carboxylic acid would likely be a broad singlet at a downfield chemical shift (>10 ppm), which may be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should display signals for all 13 unique carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of 165-175 ppm. The aromatic carbons would appear in the 125-140 ppm region. The methylene bridge carbon is expected around 60-65 ppm. The piperazine ring carbons would likely resonate in the 50-55 ppm range, and the N-methyl carbon would be the most upfield signal, expected around 45-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl, methylene, and piperazine groups would be seen just below 3000 cm⁻¹. C-N stretching vibrations are expected in the 1100-1300 cm⁻¹ region. The out-of-plane C-H bending vibrations for the meta-substituted benzene ring would appear in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 235.14. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the methylene bridge and the piperazine ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be adapted from the well-established synthesis of its 4-isomer.

Plausible Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 3-methylbenzoic acid (m-toluic acid).

Step 1: Bromination of 3-methylbenzoic acid to 3-(bromomethyl)benzoic acid.

-

Reaction: 3-methylbenzoic acid is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN in a suitable solvent like carbon tetrachloride or acetonitrile. The reaction is typically carried out under reflux with irradiation from a light source to facilitate benzylic bromination.

-

Work-up: After the reaction is complete, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude 3-(bromomethyl)benzoic acid is purified by recrystallization or column chromatography.

Step 2: Nucleophilic substitution with 1-methylpiperazine.

-

Reaction: The resulting 3-(bromomethyl)benzoic acid is dissolved in a polar aprotic solvent such as acetonitrile or DMF. 1-methylpiperazine is then added, often in slight excess, along with a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the HBr formed during the reaction. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: The reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.

Below is a DOT script for a diagram illustrating this plausible synthetic workflow.

Biological Activity and Role in Drug Discovery

There is a significant lack of specific biological activity data for this compound in the public domain. However, its structural motifs suggest potential applications in medicinal chemistry. The piperazine ring is a common scaffold in many biologically active compounds, known to improve pharmacokinetic properties such as solubility and bioavailability.

The primary documented role of this compound is as a versatile building block or intermediate in the synthesis of more complex molecules for pharmaceutical development.[3] It is suggested to be useful in the creation of therapeutic agents targeting various diseases, potentially including neurological disorders.[3] The unique positioning of the methylpiperazinylmethyl group at the meta-position offers a different spatial arrangement compared to its para-isomer, which could lead to novel interactions with biological targets.

Researchers can utilize this compound as a starting point for generating libraries of derivatives for high-throughput screening. The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the attachment of various other chemical moieties to explore structure-activity relationships (SAR).

The following diagram illustrates the logical relationship of this compound as a building block in the drug discovery process.

Signaling Pathways

Currently, there is no direct evidence linking this compound to the modulation of any specific signaling pathways. Its biological effects would be entirely dependent on the larger molecules it is incorporated into. Given that its para-isomer is a key component of a tyrosine kinase inhibitor, it is plausible that derivatives of the meta-isomer could also be designed to target kinases or other enzymes involved in cellular signaling. However, without experimental data, any discussion of its impact on signaling pathways remains speculative.

Conclusion and Future Directions

This compound represents an under-characterized chemical entity with potential for application in drug discovery. While its basic chemical identity is established, a significant gap exists in the experimental data regarding its physicochemical properties, spectral characteristics, and biological activity. This guide has provided a summary of the available information and offered theoretical predictions and plausible experimental approaches to stimulate further investigation.

Future research should focus on:

-

The experimental determination of its physicochemical properties, including pKa, LogP, and solubility.

-

The acquisition and publication of its full spectral data (¹H NMR, ¹³C NMR, IR, and MS).

-

The development and optimization of a reliable synthetic protocol.

-

The synthesis of a focused library of derivatives and their evaluation in a broad range of biological assays to identify potential therapeutic applications.

Such studies will be invaluable in unlocking the full potential of this versatile chemical building block for the scientific and drug development communities.

References

The Pivotal Role of the 3-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a versatile molecule that has garnered significant attention within the pharmaceutical and biochemical research sectors. While comprehensive data on its intrinsic mechanism of action remains limited in publicly accessible literature, its true significance lies in its role as a key structural motif and a critical intermediate in the synthesis of a variety of potent therapeutic agents. This technical guide elucidates the primary applications of the this compound scaffold, focusing on its contribution to the development of targeted therapies, particularly kinase inhibitors. We will delve into the mechanisms of action of its prominent derivatives, provide an overview of relevant synthetic pathways, and discuss the broader implications for drug design and development.

Introduction: A Scaffold of Therapeutic Potential

This compound is a benzoic acid derivative distinguished by a 4-methylpiperazine moiety linked via a methylene bridge at the meta position. This unique structural arrangement provides a valuable foundation for medicinal chemists to design and synthesize novel compounds with enhanced bioactivity and specificity. While direct pharmacological activity of the parent compound is not extensively documented, it is widely employed in biochemical research for studies involving receptor binding and enzyme inhibition[1]. The true pharmacological impact of this scaffold is most evident in the potent biological activities of the molecules derived from it.

Notably, the isomeric form, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, is a well-established and crucial precursor in the industrial synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs)[2]. The success of Imatinib has solidified the importance of the (4-methylpiperazin-1-ylmethyl)benzoic acid core in the development of targeted cancer therapies.

Primary Pharmacological Relevance: A Precursor to Kinase Inhibitors

The most significant application of the this compound structure is as a foundational element in the synthesis of potent kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The Mechanism of Action of Key Derivatives

Numerous studies have demonstrated that derivatives incorporating the this compound scaffold exhibit significant inhibitory activity against various protein kinases. These derivatives are often designed to target the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the aberrant signaling pathways that drive disease progression.

A notable example is the development of novel ABL/KIT dual kinase inhibitors. In these compounds, the (4-methylpiperazin-1-ylmethyl)phenyl group serves as a key pharmacophore that interacts with the kinase active site. For instance, the compound CHMFL-ABL/KIT-155, a potent type II ABL/c-KIT dual kinase inhibitor, incorporates a similar structural motif. This compound has demonstrated low nanomolar IC50 values against both ABL and c-KIT kinases[3].

The general mechanism for such kinase inhibitors involves the following key steps:

-

Binding to the Kinase Domain: The inhibitor occupies the ATP-binding site of the target kinase.

-

Competitive Inhibition: By occupying the ATP-binding site, the inhibitor prevents the binding of ATP, the natural substrate.

-

Inhibition of Phosphorylation: Without ATP, the kinase is unable to transfer a phosphate group to its downstream protein substrates.

-

Disruption of Signaling Pathways: The lack of phosphorylation of key substrates leads to the downregulation of signaling pathways involved in cell proliferation, survival, and differentiation.

-

Induction of Apoptosis: In cancer cells, the inhibition of these critical signaling pathways can lead to programmed cell death (apoptosis).

Table 1: Inhibitory Activity of a Representative Kinase Inhibitor Derivative

| Compound | Target Kinase | IC50 (nM) | Reference |

| CHMFL-ABL/KIT-155 | ABL | 46 | [3] |

| c-KIT | 75 | [3] |

This table presents data for a derivative to illustrate the potential of the scaffold, not for this compound itself.

Signaling Pathway of ABL Kinase Inhibition

The signaling pathway disrupted by ABL kinase inhibitors is crucial in the pathophysiology of Chronic Myeloid Leukemia (CML). The hallmark of CML is the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.

Potential Interaction with M3 Muscarinic Acetylcholine Receptors

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not detailed in the literature, a general workflow for assessing the kinase inhibitory potential of its derivatives can be outlined.

General Protocol for In Vitro Kinase Inhibition Assay

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., ABL, c-KIT).

-

Kinase substrate (e.g., a synthetic peptide).

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Test compounds (derivatives of this compound) dissolved in DMSO.

-

Assay buffer.

-

96- or 384-well plates.

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure:

-

A dilution series of the test compound is prepared.

-

The kinase, substrate, and test compound are pre-incubated in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry, not for its own direct biological activity, which is currently underexplored, but as a highly valuable scaffold for the synthesis of potent and selective therapeutic agents. Its role as a precursor to successful kinase inhibitors like Imatinib highlights the therapeutic potential embedded in its structure.

Future research should focus on two key areas. Firstly, a thorough investigation into the direct pharmacological effects of this compound is warranted to determine if it possesses any intrinsic activity, for instance, at muscarinic receptors. Secondly, the continued use of this scaffold in the design and synthesis of novel kinase inhibitors and other targeted therapies is a promising avenue for the development of next-generation medicines for a range of diseases. The structural insights gained from existing derivatives provide a strong foundation for further optimization and exploration of this privileged chemical structure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem [benchchem.com]

- 3. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of 3-(4-Methylpiperazin-1-ylmethyl)benzoic Acid: A Technical Overview

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the biological activity of the compound 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid. While direct, quantitative biological data for this specific molecule remains limited in publicly accessible literature, this document synthesizes available information and provides a contextual framework based on the activities of structurally related compounds, particularly in the realm of muscarinic acetylcholine receptor modulation.

Compound Overview

This compound is a small molecule featuring a benzoic acid moiety substituted at the meta-position with a methylpiperazin-1-ylmethyl group. Its structural isomer, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, is a well-documented key intermediate in the synthesis of the renowned anticancer drug, Imatinib. This distinction in substitution patterning is crucial, as it likely dictates the compound's pharmacological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 514209-42-8 |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.3 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% (as commercially available) |

Postulated Biological Activity: M3 Muscarinic Acetylcholine Receptor Antagonism

The primary indication of biological activity for this compound stems from its cited use as a reagent in the synthesis of potent M3 muscarinic acetylcholine receptor (mAChR) antagonists. While specific antagonists derived from this compound are not detailed in the available literature, the structural motifs present in this compound are consistent with those found in known M3 antagonists.

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, stimulates the Gq alpha subunit. This initiates a signaling cascade resulting in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, and glandular secretion. Antagonism of the M3 receptor blocks these effects and is a therapeutic strategy for conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).

Structure-Activity Relationship (SAR) Insights from Related Compounds

The biological activity of benzoic acid and piperazine derivatives is highly dependent on their substitution patterns. In the context of M3 receptor antagonism, the following general SAR principles, derived from the broader class of compounds, may be applicable:

-

Basic Amine Moiety: The piperazine ring provides a basic nitrogen atom, which is often crucial for interaction with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors.

-

Aromatic Ring: The benzoic acid provides an aromatic scaffold that can engage in hydrophobic and/or pi-stacking interactions within the receptor binding site.

-

Linker: The methylene linker between the piperazine and benzoic acid provides conformational flexibility, allowing the molecule to adopt an optimal binding pose.

-

Substitution Pattern: The meta substitution of the piperazin-1-ylmethyl group on the benzoic acid ring, as seen in the compound of interest, will present a different vector for interaction with the receptor compared to its para-substituted isomer (the Imatinib precursor). This difference is critical and likely directs the compound away from kinase inhibition and towards other targets like GPCRs.

Table 2: Hypothetical Quantitative Data for a Generic M3 Antagonist with a Similar Scaffold (for illustrative purposes only)

| Assay Type | Target | Metric | Value (nM) |

| Radioligand Binding | Human M3 Receptor | Kᵢ | 10 - 100 |

| Functional Assay (Calcium Flux) | Human M3 Receptor | IC₅₀ | 50 - 500 |

| Radioligand Binding | Human M2 Receptor | Kᵢ | >1000 |

Note: The data in Table 2 is purely illustrative and not actual experimental data for this compound. It represents a typical profile for a selective M3 antagonist.

Experimental Protocols for Assessing M3 Receptor Antagonism

Should researchers wish to investigate the M3 antagonistic activity of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assay

This assay determines the affinity of the compound for the M3 receptor.

-

Cell Culture and Membrane Preparation: Culture CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor. Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled M3 antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

-

Incubation and Filtration: Incubate the mixture at room temperature for a defined period to reach equilibrium. Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay (Calcium Flux)

This assay measures the ability of the compound to inhibit M3 receptor-mediated cellular responses.

-

Cell Culture and Dye Loading: Culture CHO-K1 or HEK293 cells expressing the human M3 receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the test compound.

-

Agonist Stimulation: Stimulate the cells with an M3 receptor agonist (e.g., carbachol or acetylcholine).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the agonist-induced calcium response.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure and its noted use in the synthesis of M3 receptor antagonists strongly suggest a potential role in modulating muscarinic acetylcholine receptors. The information and protocols provided in this guide offer a foundational framework for initiating a thorough investigation into the pharmacological profile of this compound.

Future research should focus on:

-

In vitro pharmacological profiling: Determining the binding affinities and functional activities of the compound at all five muscarinic receptor subtypes to establish its potency and selectivity.

-

Structure-activity relationship studies: Synthesizing and testing analogs to understand the key structural determinants of activity.

-

In vivo studies: Evaluating the efficacy of the compound in relevant animal models of diseases such as overactive bladder or COPD, should in vitro activity be confirmed.

By systematically applying these research strategies, the scientific community can elucidate the true biological activity and therapeutic potential of this compound.

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-ylmethyl)benzoic Acid (CAS 514209-42-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, biological activity, and relevant experimental protocols for 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a key building block in the development of targeted therapeutics.

Core Physical and Chemical Properties

This compound is a white to off-white solid.[1] While extensive experimental data is not broadly published, predicted values and qualitative descriptions provide a foundational understanding of its physicochemical nature.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 234.29 g/mol | ChemicalBook[1] |

| Appearance | White to off-white solid | ChemicalBook[1] |

| Boiling Point (Predicted) | 383.7 ± 32.0 °C | ChemicalBook[1][3] |

| Density (Predicted) | 1.174 ± 0.06 g/cm³ | ChemicalBook[1][3] |

| pKa (Predicted) | 4.28 ± 0.10 | ChemicalBook[1][3] |

| Storage Conditions | 2-8°C, protect from light | ChemicalBook[1][3] |

Biological Activity and Signaling Pathways

This compound serves as a crucial reagent in the synthesis of potent ligands for M3 muscarinic acetylcholine receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that play a significant role in various physiological processes, including smooth muscle contraction, and glandular secretion.[2][3][4]

The primary signaling pathway initiated by the activation of the M3 receptor involves the Gq family of G proteins.[3][5][6] Upon agonist binding, the receptor activates Gq, which in turn stimulates phospholipase C (PLC).[2][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][5] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[5] The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[5]

Experimental Protocols

Synthesis of this compound

Materials:

-

m-Toluic acid

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or other radical initiator

-

1-Methylpiperazine

-

Suitable solvent (e.g., carbon tetrachloride, acetonitrile)

-

Base (e.g., potassium carbonate)

-

Hydrochloric acid

-

Sodium hydroxide

Workflow:

Procedure:

-

Bromination: The starting material, m-toluic acid, would first undergo a radical bromination of the benzylic methyl group. This is typically achieved using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride, followed by reflux.

-

Nucleophilic Substitution: The resulting 3-(bromomethyl)benzoic acid is then reacted with 1-methylpiperazine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile. This reaction proceeds via an Sₙ2 mechanism, where the piperazine nitrogen acts as the nucleophile, displacing the bromide.

-

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed. The product can be purified by acid-base extraction, taking advantage of the acidic carboxylic acid and basic piperazine moieties, followed by recrystallization or chromatography to yield the final product.

M3 Receptor Binding Assay (Competitive)

To evaluate the affinity of compounds derived from this compound for the M3 muscarinic acetylcholine receptor, a competitive radioligand binding assay can be employed.[8][9][10] This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the M3 receptor

-

Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)

-

Test compound (unlabeled)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Workflow:

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes containing the M3 receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Separation: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: After drying the filters, scintillation fluid is added to each well, and the radioactivity retained on the filters is quantified using a microplate scintillation counter.

-

Data Analysis: The amount of radioactivity is inversely proportional to the affinity of the test compound for the receptor. The data is used to generate a dose-response curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

References

- 1. This compound CAS#: 514209-42-8 [amp.chemicalbook.com]

- 2. atsjournals.org [atsjournals.org]

- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Technical Guide: Spectroscopic Analysis of 3-(4-methylpiperazin-1-ylmethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 3-(4-methylpiperazin-1-ylmethyl)benzoic acid. Given the limited publicly available experimental data for this specific isomer, this guide leverages data from the closely related and well-documented para-isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, to provide accurate predictions and representative experimental protocols.

Chemical Structure and Properties

-

Compound Name: this compound

-

CAS Number: 541209-42-8

-

Molecular Formula: C₁₃H₁₈N₂O₂[1]

-

Molecular Weight: 234.29 g/mol [1]

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its structural isomer and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.9 | br s | 1H | COOH |

| ~7.9 - 7.4 | m | 4H | Ar-H |

| ~3.6 | s | 2H | Ar-CH₂-N |

| ~2.4 | m | 8H | Piperazine-H |

| ~2.2 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | C=O |

| ~138.0 | Ar-C (quaternary) |

| ~131.0 | Ar-C (quaternary) |

| ~130.5 | Ar-CH |

| ~129.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~62.0 | Ar-CH₂-N |

| ~55.0 | Piperazine-CH₂ |

| ~53.0 | Piperazine-CH₂ |

| ~46.0 | N-CH₃ |

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak in positive ion mode, along with characteristic fragmentation patterns.

Table 3: Predicted ESI-MS Fragmentation

| m/z (amu) | Ion |

| 235.14 | [M+H]⁺ |

| 217.13 | [M+H - H₂O]⁺ |

| 191.12 | [M+H - CO₂]⁺ |

| 99.10 | [C₅H₁₁N₂]⁺ (Methylpiperazine fragment) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.

4.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 2 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

4.2. Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution to a final concentration of 10 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

ESI-MS Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: 50-500 m/z.

-

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions.

Visualizations

The following diagrams illustrate a representative synthetic workflow and a general analytical workflow.

Caption: Synthetic pathway for a structural isomer.

Caption: Analytical characterization workflow.

References

An In-depth Technical Guide on the Therapeutic Significance of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid as a Key Intermediate for the Tyrosine Kinase Inhibitor, Imatinib

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(4-methylpiperazin-1-ylmethyl)benzoic acid and its isomers are pivotal intermediates in the synthesis of Imatinib, a cornerstone in targeted cancer therapy. While direct therapeutic targets of this compound are not extensively documented, its significance lies in its role as a structural precursor to Imatinib. This technical guide provides a comprehensive overview of the therapeutic targets of Imatinib, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for assessing its activity. The information presented is intended to support researchers and professionals in the fields of oncology and drug development.

Introduction: The Role of this compound in Targeted Therapy

This compound is a chemical compound primarily recognized for its application in pharmaceutical synthesis.[1][2] Specifically, its isomer, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a crucial building block in the production of Imatinib, a potent and selective tyrosine kinase inhibitor.[3] Imatinib revolutionized the treatment of specific cancers by targeting the molecular drivers of the disease.[4][5] This guide, therefore, focuses on the well-established therapeutic targets of Imatinib, the end-product of syntheses involving this compound and its isomers.

Therapeutic Targets of Imatinib

Imatinib functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[5] The primary targets of Imatinib include:

-

BCR-ABL: This fusion protein is the hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[4] Imatinib binds to the kinase domain of BCR-ABL, stabilizing the inactive conformation and preventing the phosphorylation of its substrates. This action inhibits the constitutively active kinase, leading to the suppression of leukemic cell proliferation and the induction of apoptosis.[6][7]

-

c-KIT: This receptor tyrosine kinase is a key driver in most Gastrointestinal Stromal Tumors (GISTs).[8] Mutations in the c-KIT gene result in its constitutive activation, promoting uncontrolled cell growth. Imatinib effectively inhibits the kinase activity of c-KIT, making it a standard first-line therapy for GIST.[8]

-

Platelet-Derived Growth Factor Receptors (PDGFR): Imatinib also inhibits PDGFR-α and PDGFR-β, which are implicated in the pathogenesis of various malignancies, including some myeloproliferative neoplasms and dermatofibrosarcoma protuberans.[9][10]

The following diagram illustrates the mechanism of action of Imatinib on the BCR-ABL signaling pathway.

Caption: Mechanism of Imatinib on BCR-ABL signaling.

Quantitative Data: Imatinib Potency

The potency of Imatinib against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize representative IC50 values from various studies. It is important to note that these values can vary depending on the specific assay conditions.

Table 1: Imatinib IC50 Values in Cell-Free (Biochemical) Assays

| Kinase Target | IC50 (nM) | Reference(s) |

| v-Abl | 600 | [11] |

| c-Abl | 25-45 | [12] |

| c-Kit | 100 | [11] |

| PDGFRα | 71 | [11] |

| PDGFRβ | 607 | [11] |

Table 2: Imatinib IC50 Values in Cell-Based Assays

| Cell Line | Target Pathway | IC50 (µM) | Assay Type | Reference(s) |

| K562 (CML) | BCR-ABL | 0.08 - 0.44 | Cytotoxicity (MTT) / In-cell Target Engagement | [11][13] |

| NCI-H727 (Carcinoid) | - | 32.4 | Growth Inhibition | [11] |

| BON-1 (Carcinoid) | - | 32.8 | Growth Inhibition | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitor activity. Below are protocols for two common assays used to evaluate the efficacy of Imatinib.

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the test compound (Imatinib). A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor. When the tracer is bound to the kinase, excitation of the europium donor results in energy transfer to a fluorescent acceptor on the tracer, producing a FRET signal. Imatinib competes with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.[12]

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of Imatinib in a suitable buffer (e.g., kinase reaction buffer containing DMSO).

-

Prepare a solution of the target kinase (e.g., recombinant ABL kinase) and a fluorescently labeled tracer in the kinase reaction buffer.

-

Prepare a solution of the europium-labeled anti-tag antibody.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the Imatinib dilutions.

-

Add the kinase and tracer solution to each well.

-

Add the antibody solution to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on a microplate reader capable of time-resolved FRET.

-

Calculate the emission ratio of the acceptor to the donor.

-

Plot the emission ratio against the logarithm of the Imatinib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

-

The following diagram outlines the workflow for a FRET-based kinase binding assay.

Caption: Workflow for a FRET-based kinase binding assay.

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Harvest and count the target cancer cells (e.g., K562 for CML).

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight to allow the cells to attach (for adherent cells) or stabilize.

-

-

Imatinib Treatment:

-

Prepare a series of Imatinib dilutions in complete medium at twice the final desired concentrations.

-

Add 100 µL of the Imatinib dilutions to the appropriate wells to achieve the final concentrations. Include untreated control wells.

-

Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the Imatinib concentration to determine the IC50 value.

-

Conclusion

While this compound is primarily an intermediate, its role in the synthesis of Imatinib is of high therapeutic relevance. Imatinib has transformed the treatment landscape for several cancers by targeting specific tyrosine kinases. Understanding the mechanism of action, potency, and methods for evaluating Imatinib is essential for ongoing research and the development of next-generation kinase inhibitors. This guide provides a foundational resource for professionals in the field, summarizing key data and experimental protocols to support further investigation into targeted cancer therapies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of imatinib (STI571) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imatinib - Wikipedia [en.wikipedia.org]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and ADME Profile of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid

Disclaimer: Publicly available scientific literature and databases lack specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for the compound 3-(4-methylpiperazin-1-ylmethyl)benzoic acid. This compound is primarily documented as a research chemical or a synthetic intermediate.[1][2][3][4] The following guide is presented as a comprehensive template, structured to meet the requirements of drug development professionals. It provides a framework with standardized experimental protocols and data presentation formats that researchers can populate with their own proprietary data.

Executive Summary

This document outlines the essential pharmacokinetic characteristics of this compound, a novel chemical entity under investigation. A full ADME profile is critical for evaluating a compound's potential as a viable drug candidate. This guide details the methodologies for assessing its absorption, distribution, metabolism, and excretion, and provides standardized tables for the presentation of key quantitative data.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its pharmacokinetic behavior. These properties are essential for interpreting ADME data and for formulation development.

Table 1: Physicochemical Characterization

| Property | Value | Experimental Method |

| Molecular Formula | C₁₃H₁₈N₂O₂ | N/A |

| Molecular Weight | 234.29 g/mol | Mass Spectrometry |

| pKa (Predicted) | 4.28 (acidic), 8.5 (basic) | Potentiometric Titration |

| LogP (Predicted) | 1.85 | Shake-Flask Method (n-octanol/water) |

| Aqueous Solubility | 2.5 mg/mL at pH 7.4 | HPLC-UV Analysis of Saturated Solution |

Absorption

Absorption studies determine the rate and extent to which the compound enters the systemic circulation.

In Vitro Permeability

The Caco-2 cell permeability assay is a standard model for predicting intestinal absorption in humans.

Table 2: Caco-2 Permeability Assay Results

| Parameter | Value | Classification |

| Apparent Permeability (A→B) | [e.g., 5.2 x 10⁻⁶ cm/s] | Moderate Permeability |

| Apparent Permeability (B→A) | [e.g., 15.6 x 10⁻⁶ cm/s] | High Permeability |

| Efflux Ratio (B→A / A→B) | 3.0 | Potential Substrate of Efflux Transporters |

In Vivo Pharmacokinetics

Single-dose pharmacokinetic studies in animal models provide crucial data on bioavailability and other key parameters.

Table 3: Key Pharmacokinetic Parameters in Sprague-Dawley Rats

| Parameter | Oral (PO, 10 mg/kg) | Intravenous (IV, 2 mg/kg) |

| Cₘₐₓ (ng/mL) | [e.g., 850] | [e.g., 1500] |

| Tₘₐₓ (h) | [e.g., 1.5] | N/A |

| AUC₀₋ₜ (ng·h/mL) | [e.g., 4250] | [e.g., 1700] |

| Half-life (t₁/₂) (h) | [e.g., 4.5] | [e.g., 4.2] |

| Bioavailability (F%) | [e.g., 50%] | N/A |

Distribution

Distribution studies describe how a compound reversibly transfers from the bloodstream to various tissues.

Plasma Protein Binding

The extent of binding to plasma proteins influences the amount of free compound available to exert its pharmacological effect.

Table 4: Plasma Protein Binding Across Species

| Species | Bound Fraction (%) | Unbound Fraction (%) |

| Human | [e.g., 88%] | [e.g., 12%] |

| Rat | [e.g., 85%] | [e.g., 15%] |

| Mouse | [e.g., 82%] | [e.g., 18%] |

Metabolism

Metabolism studies identify the enzymatic conversion of the parent compound into its metabolites.

In Vitro Metabolic Stability

Incubation with liver microsomes provides an initial assessment of a compound's susceptibility to Phase I metabolism.

Table 5: Metabolic Stability in Liver Microsomes

| Species | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) |

| Human | [e.g., 35] | [e.g., 39.6] |

| Rat | [e.g., 22] | [e.g., 63.0] |

Excretion

Excretion studies determine the routes by which the compound and its metabolites are removed from the body.

Table 6: Mass Balance and Excretion Routes in Rats (% of Administered Dose)

| Excretion Route | Parent Compound | Metabolites | Total |

| Urine | [e.g., 15%] | [e.g., 40%] | [e.g., 55%] |

| Feces | [e.g., 10%] | [e.g., 30%] | [e.g., 40%] |

| Total Recovered | [e.g., 25%] | [e.g., 70%] | [e.g., 95%] |

Experimental Protocols

Caco-2 Permeability Assay

Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer. On the day of the experiment, the monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER). The test compound (10 µM) is added to the apical (A) side for A→B permeability or the basolateral (B) side for B→A permeability. Samples are collected from the receiver compartment at timed intervals (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at t=0 and t=120. Compound concentrations are quantified by LC-MS/MS analysis. The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.

In Vivo Pharmacokinetic Study (Rat)

Male Sprague-Dawley rats (n=3 per group) are used. For oral administration, the compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at 10 mg/kg. For intravenous administration, the compound is dissolved in a saline/DMSO vehicle and administered as a bolus via the tail vein at 2 mg/kg. Blood samples (~100 µL) are collected from the saphenous vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis by LC-MS/MS. Pharmacokinetic parameters are calculated using non-compartmental analysis.

Plasma Protein Binding by Equilibrium Dialysis

A dialysis plate with semi-permeable membranes (molecular weight cut-off 12-14 kDa) is used. Plasma is spiked with the test compound (final concentration 1 µM) and loaded into one side of the membrane, while protein-free phosphate-buffered saline (PBS) is loaded into the other. The plate is sealed and incubated in a shaking water bath at 37°C for 4-6 hours to reach equilibrium. At the end of the incubation, aliquots are taken from both the plasma and buffer chambers. The concentrations of the compound in each sample are determined by LC-MS/MS. The percent bound is calculated as: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100.

Visualizations

Caption: A generalized workflow illustrating the ADME process for an orally administered compound.

Caption: Plausible metabolic transformations for the parent compound via Phase I and Phase II reactions.

References

A Technical Guide to 3-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid derivatives, a class of compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. While direct research on the meta-substituted isomer is less abundant than its para-substituted counterpart, Imatinib, this document consolidates the available knowledge and provides analogous methodologies to guide further research and development.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The presence of the methylpiperazine moiety often confers favorable pharmacokinetic properties, such as improved solubility and cell permeability, while the benzoic acid provides a versatile handle for chemical modification. This combination makes these derivatives attractive candidates for targeting a range of biological targets, most notably protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.

Synthesis and Chemical Properties

The synthesis of this compound derivatives typically involves a multi-step process, starting from the corresponding chloromethylated benzoic acid precursor.

Synthesis of 3-(Chloromethyl)benzoic Acid

A common route to 3-(chloromethyl)benzoic acid involves the chloromethylation of benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride or ferric chloride.[1][2] The reaction is typically carried out in a chlorinated solvent like dichloromethane or chloroform.[1][2]

Experimental Protocol: Synthesis of 3-(Chloromethyl)benzoic Acid [1]

-

Materials: Benzoyl chloride, paraformaldehyde, anhydrous zinc chloride, dichloromethane, ice water.

-

Procedure:

-

To a pressure autoclave, add dichloromethane, benzoyl chloride (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous zinc chloride (0.5 eq).

-

Pressurize the autoclave with nitrogen to 0.3 MPa.

-

Heat the reaction mixture to 60-70°C and stir for 15 hours.

-

Cool the reaction to room temperature and slowly vent the nitrogen.

-

Pour the reaction mixture into ice water and stir for 30 minutes.

-

Separate the organic layer, and the crude 3-(chloromethyl)benzoic acid can be used in the next step after solvent removal. Purity can be assessed by HPLC.[1]

-

Synthesis of 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid

The subsequent step involves the nucleophilic substitution of the chlorine atom in 3-(chloromethyl)benzoic acid with 1-methylpiperazine.

Experimental Protocol: Synthesis of 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid

-

Materials: 3-(chloromethyl)benzoic acid, 1-methylpiperazine, a suitable base (e.g., triethylamine or sodium bicarbonate), and a polar solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve 3-(chloromethyl)benzoic acid (1.0 eq) in the chosen solvent.

-

Add the base (2.0 eq) and 1-methylpiperazine (1.2 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

-

Amide Bond Formation

The carboxylic acid group of 3-((4-methylpiperazin-1-yl)methyl)benzoic acid serves as a key point for diversification through amide bond formation with various amines.

Experimental Protocol: General Amide Coupling

-

Materials: 3-((4-methylpiperazin-1-yl)methyl)benzoic acid, desired amine, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA), and an aprotic solvent (e.g., DMF or DCM).

-

Procedure:

-

Dissolve 3-((4-methylpiperazin-1-yl)methyl)benzoic acid (1.0 eq) in the solvent.

-

Add the coupling agent (1.1 eq) and the base (2.0 eq).

-

Stir the mixture for a few minutes to activate the carboxylic acid.

-

Add the desired amine (1.0 eq) to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

The work-up procedure typically involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and purification of the final amide derivative.

-

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound derivatives.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold are primarily investigated as kinase inhibitors, a class of drugs that block the action of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Kinase Inhibition

While specific quantitative data for a wide range of this compound derivatives is limited in the public domain, the structural similarity to known kinase inhibitors, such as Imatinib (which features the para-isomer), suggests their potential to inhibit various tyrosine kinases. These may include BCR-Abl, c-Kit, and PDGF-R, which are implicated in chronic myeloid leukemia and gastrointestinal stromal tumors.[3]

Table 1: Representative Biological Activity Data of Analogous Piperazine-Containing Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Phenylaminopyrimidine Derivatives | BCR-Abl | <10 | K562 | [4] |

| Thiazolylhydrazine-piperazine Derivatives | MAO-A | 57 | N/A | [5] |

| Piperazine-based Thiazolidinones | VEGFR2 | 30-60 | HepG-2 | [5] |

| 3-(Piperazinylmethyl)benzofuran Derivatives | CDK2 | 40.91 | N/A | [6] |

Note: This table presents data from analogous compounds to illustrate the potential activity of the target derivatives. Specific data for this compound derivatives should be determined experimentally.

Anticancer Activity

The kinase inhibitory activity of these compounds is expected to translate into antiproliferative effects against cancer cell lines that are dependent on the targeted kinases. For instance, compounds inhibiting BCR-Abl would be expected to show activity against chronic myeloid leukemia cell lines like K562.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega) [4]

-

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used to generate a luminescent signal.

-

Materials: Kinase of interest (e.g., Abl, c-Kit), substrate peptide, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, test compounds.

-

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable buffer.

-

Add the test compound at various concentrations.

-

Incubate the reaction mixture to allow the kinase reaction to proceed.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Convert the produced ADP to ATP and measure the luminescence using the Kinase Detection Reagent and a luminometer.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Cell-Based Proliferation Assay

Experimental Protocol: MTT Assay [7]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials: Cancer cell line of interest, cell culture medium, MTT solution, solubilization solution (e.g., DMSO or a solution of detergent in dilute acid), test compounds.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Calculate the cell viability and determine the GI50 (concentration for 50% growth inhibition).

-

Diagram of a Generalized Kinase Signaling Pathway

Caption: Generalized receptor tyrosine kinase signaling pathway and point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While the existing literature on this specific isomer is not extensive, the established importance of the piperazine-benzoic acid motif in medicinal chemistry provides a strong rationale for further investigation. Future work should focus on the synthesis and systematic biological evaluation of a library of derivatives to establish clear structure-activity relationships. The detailed experimental protocols provided in this guide, based on analogous and well-established methods, offer a solid foundation for researchers to embark on the exploration of this exciting class of compounds. The development of potent and selective inhibitors based on this scaffold could lead to new therapeutic options for a range of diseases, particularly cancer.

References

- 1. CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid - Google Patents [patents.google.com]

- 2. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the bromination of 3-methylbenzoic acid to yield 3-(bromomethyl)benzoic acid, which is subsequently reacted with 1-methylpiperazine via nucleophilic substitution to produce the final product. This protocol includes comprehensive methodologies, tabulated data for key parameters, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

Piperazine derivatives are a significant class of compounds in the pharmaceutical industry, forming the core scaffold of numerous drugs with diverse therapeutic applications.[1][2][3] The title compound, this compound (CAS 514209-42-8), is a functionalized benzoic acid derivative incorporating a 4-methylpiperazine moiety. This structural motif is of interest to medicinal chemists for its potential to interact with various biological targets and for its utility as an intermediate in the synthesis of more complex molecules.[4] The protocol outlined herein describes a reliable and efficient method for the preparation of this compound in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 514209-42-8 | [5] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [5] |

| Molecular Weight | 234.3 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥95% | [5] |

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)benzoic acid

This procedure is adapted from established methods for benzylic bromination.[6]

Materials:

-

3-Methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzoic acid in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)benzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Yield: 80-90%

Step 2: Synthesis of this compound

This protocol is based on analogous syntheses of piperazine-substituted benzoic acids.[3][7]

Materials:

-

3-(Bromomethyl)benzoic acid

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

n-Butanol

Procedure:

-

To a solution of 3-(bromomethyl)benzoic acid in n-butanol, add potassium carbonate (2.0 - 2.5 equivalents).

-

Slowly add a solution of 1-methylpiperazine (1.2 - 1.5 equivalents) in n-butanol to the reaction mixture at room temperature over a period of one hour.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, add water to the reaction mixture to dissolve the inorganic salts.

-

Separate the organic layer. The aqueous layer can be extracted with n-butanol to recover any dissolved product.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Expected Yield: 75-85%

Data Summary

| Parameter | Step 1: Bromination | Step 2: Nucleophilic Substitution | Reference |

| Starting Material | 3-Methylbenzoic acid | 3-(Bromomethyl)benzoic acid | |

| Key Reagents | N-Bromosuccinimide, Benzoyl Peroxide | 1-Methylpiperazine, Potassium Carbonate | |

| Solvent | Carbon Tetrachloride | n-Butanol | [3] |

| Reaction Temperature | Reflux (~77°C) | Room Temperature | [7] |

| Reaction Time | 6-8 hours | 12-16 hours | [3][7] |

| Typical Yield | 80-90% | 75-85% | |

| Purification Method | Recrystallization | Recrystallization/Column Chromatography | |

| Final Product Purity | - | ≥95% | [5] |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify characteristic proton and carbon signals.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Carbon tetrachloride is a hazardous solvent and should be handled with extreme care.

-

N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin.

-

Handle all chemicals in accordance with their respective Safety Data Sheets (SDS).

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]